Cas no 885512-81-2 (methyl 2-amino-2-(1-benzothiophen-2-yl)acetate)

methyl 2-amino-2-(1-benzothiophen-2-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-amino-2-(1-benzothiophen-2-yl)acetate
- SCHEMBL2746353
- EN300-1804560
- 885512-81-2
-
- Inchi: 1S/C11H11NO2S/c1-14-11(13)10(12)9-6-7-4-2-3-5-8(7)15-9/h2-6,10H,12H2,1H3
- InChI Key: KEMCIWXDSJLOEC-UHFFFAOYSA-N
- SMILES: S1C2C=CC=CC=2C=C1C(C(=O)OC)N
Computed Properties
- Exact Mass: 221.05104977g/mol
- Monoisotopic Mass: 221.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.6Ų
- XLogP3: 2
methyl 2-amino-2-(1-benzothiophen-2-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1804560-5.0g |
methyl 2-amino-2-(1-benzothiophen-2-yl)acetate |
885512-81-2 | 5g |
$3355.0 | 2023-06-02 | ||
Enamine | EN300-1804560-0.25g |
methyl 2-amino-2-(1-benzothiophen-2-yl)acetate |
885512-81-2 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1804560-0.05g |
methyl 2-amino-2-(1-benzothiophen-2-yl)acetate |
885512-81-2 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1804560-0.5g |
methyl 2-amino-2-(1-benzothiophen-2-yl)acetate |
885512-81-2 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1804560-2.5g |
methyl 2-amino-2-(1-benzothiophen-2-yl)acetate |
885512-81-2 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1804560-1.0g |
methyl 2-amino-2-(1-benzothiophen-2-yl)acetate |
885512-81-2 | 1g |
$1157.0 | 2023-06-02 | ||
Enamine | EN300-1804560-0.1g |
methyl 2-amino-2-(1-benzothiophen-2-yl)acetate |
885512-81-2 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1804560-10g |
methyl 2-amino-2-(1-benzothiophen-2-yl)acetate |
885512-81-2 | 10g |
$3315.0 | 2023-09-19 | ||
Enamine | EN300-1804560-10.0g |
methyl 2-amino-2-(1-benzothiophen-2-yl)acetate |
885512-81-2 | 10g |
$4974.0 | 2023-06-02 | ||
Enamine | EN300-1804560-1g |
methyl 2-amino-2-(1-benzothiophen-2-yl)acetate |
885512-81-2 | 1g |
$770.0 | 2023-09-19 |
methyl 2-amino-2-(1-benzothiophen-2-yl)acetate Related Literature
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
Additional information on methyl 2-amino-2-(1-benzothiophen-2-yl)acetate
Recent Advances in the Study of Methyl 2-amino-2-(1-benzothiophen-2-yl)acetate (CAS: 885512-81-2)
Methyl 2-amino-2-(1-benzothiophen-2-yl)acetate (CAS: 885512-81-2) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzothiophene core and amino ester functionality, has been the subject of recent studies due to its potential applications in drug discovery and development. Researchers have focused on its synthesis, biological activity, and potential as a building block for more complex therapeutic agents.
Recent literature highlights the compound's role as an intermediate in the synthesis of novel heterocyclic compounds. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the construction of benzothiophene-based inhibitors targeting specific enzymes involved in inflammatory pathways. The study reported that derivatives of methyl 2-amino-2-(1-benzothiophen-2-yl)acetate exhibited promising inhibitory activity against cyclooxygenase-2 (COX-2), suggesting potential applications in anti-inflammatory drug development.
Another significant advancement involves the compound's use in asymmetric synthesis. A 2024 paper in Organic Letters detailed a novel catalytic method for the enantioselective synthesis of amino acid derivatives using methyl 2-amino-2-(1-benzothiophen-2-yl)acetate as a key starting material. This method achieved high enantiomeric excess (ee) and yield, offering a scalable route to chiral building blocks for pharmaceutical applications.
In addition to its synthetic utility, recent pharmacological studies have explored the compound's direct biological effects. Research conducted at a leading pharmaceutical institute (2023) investigated its interaction with G-protein-coupled receptors (GPCRs). Preliminary results indicated that methyl 2-amino-2-(1-benzothiophen-2-yl)acetate and its analogs could modulate specific GPCR subtypes, opening new avenues for the development of targeted therapies for neurological disorders.
The compound's physicochemical properties have also been a focus of recent investigations. A 2024 computational study published in Molecular Pharmaceutics employed density functional theory (DFT) calculations to predict its solubility, permeability, and metabolic stability. These predictions align well with experimental data, supporting the compound's favorable drug-like properties and potential for further optimization.
Ongoing research continues to explore the full therapeutic potential of methyl 2-amino-2-(1-benzothiophen-2-yl)acetate. Current clinical trials (Phase I) are investigating its derivatives as potential treatments for rare genetic disorders characterized by protein misfolding. The unique structural features of this compound appear to facilitate chaperone-like activity, offering a novel approach to disease modification.
In conclusion, methyl 2-amino-2-(1-benzothiophen-2-yl)acetate (CAS: 885512-81-2) represents a versatile and promising compound in pharmaceutical research. Recent studies have expanded our understanding of its synthetic applications, biological activities, and therapeutic potential. As research progresses, this molecule is likely to play an increasingly important role in the development of new drugs targeting various disease pathways.
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